6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the regulation of immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A heterocyclic compound with similar structural features and diverse biological activities.
Imidazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry and materials science.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development .
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C12H12N4O3/c1-14-11(17)13-10-7-15(12(18)16(10)14)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
IKLRZPDPBQXIDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C2N1C(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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